tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Physicochemical Characterization Synthetic Process Development Thermal Stability

tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate (CAS 317336-73-5), a Boc-protected tetrahydroazepine derivative with molecular formula C11H19NO2 and molecular weight 197.27 g/mol , is a versatile heterocyclic intermediate widely employed in medicinal chemistry for the construction of CNS-active drug candidates and peptide mimetics. Its seven-membered azepine core with an endocyclic double bond offers distinct conformational and reactivity advantages relative to saturated azepane analogs, enabling selective synthetic transformations and the development of high-affinity receptor ligands such as the dopamine D3 antagonist YQA-14.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
CAS No. 317336-73-5
Cat. No. B153128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
CAS317336-73-5
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC=CCC1
InChIInChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-8-6-4-5-7-9-12/h4-5H,6-9H2,1-3H3
InChIKeyXUNAYZIHVQJKGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate: A Boc-Protected Azepine Scaffold for Pharmaceutical Intermediates and CNS Drug Discovery


tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate (CAS 317336-73-5), a Boc-protected tetrahydroazepine derivative with molecular formula C11H19NO2 and molecular weight 197.27 g/mol , is a versatile heterocyclic intermediate widely employed in medicinal chemistry for the construction of CNS-active drug candidates and peptide mimetics [1]. Its seven-membered azepine core with an endocyclic double bond offers distinct conformational and reactivity advantages relative to saturated azepane analogs, enabling selective synthetic transformations and the development of high-affinity receptor ligands such as the dopamine D3 antagonist YQA-14 [1][2].

Why Generic Azepine/Azepane Substitution Fails: Differentiated Physicochemical Properties and Synthetic Utility of tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate


Generic substitution between the target Boc-protected tetrahydroazepine and closely related saturated azepane or oxo-azepine analogs is not scientifically defensible due to quantifiable divergences in physical properties (boiling point, density, phase behavior), reactivity profiles conferred by the endocyclic double bond, and downstream biological activity of derived pharmacophores . The 2,3,6,7-tetrahydro-1H-azepine framework enables alkene-specific functionalizations—such as epoxidation, dihydroxylation, or metathesis—that are inaccessible to fully saturated azepane-1-carboxylates, directly impacting synthetic route design and ultimate compound efficacy in CNS programs [1][2].

Quantitative Differentiation Evidence: tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate vs. Structural Analogs


Boiling Point and Vapor Pressure: Elevated Thermal Stability vs. Saturated Azepane Analog

tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate exhibits a substantially higher boiling point (262.2 ± 29.0 °C at 760 mmHg) compared to the fully saturated analog tert-butyl azepane-1-carboxylate (110-115 °C at 1.0 Torr) [1]. The predicted vapor pressure of the target compound is 0.0 ± 0.5 mmHg at 25 °C, indicating lower volatility that translates to greater thermal stability during high-temperature reactions or distillations .

Physicochemical Characterization Synthetic Process Development Thermal Stability

Density and Molecular Packing: Reduced Density vs. Saturated Azepane Analog

The target compound has a predicted density of 1.0 ± 0.1 g/cm³, which is slightly higher than the 0.967 g/mL (at 25 °C) reported for tert-butyl azepane-1-carboxylate [1]. This ~3-4% higher density is consistent with the presence of an endocyclic double bond introducing rigidity and reducing molar volume relative to the fully saturated azepane ring.

Formulation Development Solid-State Chemistry Crystallinity

LogP and Predicted Lipophilicity: Favorable CNS Drug-Likeness vs. Oxo-Analog

The target compound displays a predicted ACD/LogP of 2.35, indicating moderate lipophilicity suitable for blood-brain barrier penetration . In contrast, the 3-oxo derivative tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate (MW 211.26) introduces a polar ketone that reduces lipophilicity and increases hydrogen-bonding capacity, shifting physicochemical properties away from optimal CNS drug space. The target compound's LogD (pH 7.4) of 2.48 and low polar surface area (30 Ų) align with CNS drug-like parameters .

ADME Prediction CNS Drug Discovery Lipophilicity

Pharmacological Differentiation via Derived Ligand YQA-14: Superior Dopamine D3 Receptor Affinity and Selectivity

YQA-14, a lead compound derived from the tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate scaffold, demonstrates exceptional dopamine D3 receptor (D3R) binding affinity (Ki = 0.68 × 10⁻⁴ nM and 2.11 nM for two affinity sites) and high selectivity versus D2R (Ki = 335.3 nM), yielding selectivity ratios of >4 × 10⁶ and 150-fold, respectively [1]. This selectivity profile is markedly superior to earlier D3R antagonists such as SB-277011A (discontinued due to rapid metabolism; half-life <20 min in primates) and NGB2904 (limited by poor aqueous solubility), which were not derived from this specific azepine scaffold [1].

Dopamine D3 Antagonist Cocaine Addiction Receptor Binding

Synthetic Accessibility and Yield in Ring-Closing Metathesis: Documented 90% Yield for RCM Key Step

The synthesis of tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate via ring-closing metathesis (RCM) of tert-butyl bis(but-3-en-1-yl)carbamate proceeds with a reported 90% yield using Grubbs first-generation catalyst in dichloromethane at 45 °C for 2 hours . This high-yielding, single-step RCM route to the tetrahydroazepine framework contrasts sharply with the multi-step sequences required to construct functionalized azepane or oxo-azepine cores, which often involve lower overall yields and more complex purification [1].

Ring-Closing Metathesis Synthetic Methodology Process Chemistry

High-Value Application Scenarios for tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate


CNS Drug Discovery: Dopamine D3 Receptor Antagonist Development

The target compound serves as a validated building block for the synthesis of YQA-14, a highly selective dopamine D3 receptor antagonist (Ki = 0.68 × 10⁻⁴ nM; D3/D2 selectivity >4 × 10⁶) with demonstrated potential for treating cocaine and opioid addiction [1]. The 2,3,6,7-tetrahydro-1H-azepine core provides conformational rigidity and optimal lipophilicity (LogP 2.35) for CNS penetration, overcoming the ADME liabilities that halted earlier D3R antagonists such as SB-277011A and NGB2904 [1].

Peptidomimetic and Protease Inhibitor Synthesis

The endocyclic double bond in the tetrahydroazepine ring enables stereoselective functionalizations (e.g., epoxidation, dihydroxylation) to generate conformationally constrained peptidomimetics and aspartate protease inhibitors [1]. The Boc-protected amine allows for orthogonal deprotection under mild acidic conditions, facilitating incorporation into peptide backbones where the azepine ring mimics a β-turn or other secondary structure motifs .

High-Temperature Process Chemistry Requiring Thermally Stable Intermediates

With a boiling point of 262.2 ± 29.0 °C at 760 mmHg and low vapor pressure (0.0 ± 0.5 mmHg at 25 °C), the compound is suitable for high-temperature reactions or distillative workups where more volatile azepane analogs (bp 110-115 °C at 1.0 Torr) would be lost or decompose [1]. This thermal stability reduces solvent and material losses in scaled processes, improving overall process economics.

Spirocyclic Library Synthesis via Olefin Functionalization

The 2,3,6,7-tetrahydro-1H-azepine scaffold's endocyclic double bond is a versatile handle for epoxidation and subsequent ring-opening reactions, enabling the construction of spirocyclic derivatives as exemplified by N-Boc-protected 1,2-epoxy-8-aza-spiro[5.6]dodec-10-ene scaffolds [1]. This alkene-specific reactivity is absent in saturated azepane-1-carboxylates, making the target compound uniquely suited for diversity-oriented synthesis of spiro-heterocyclic libraries.

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